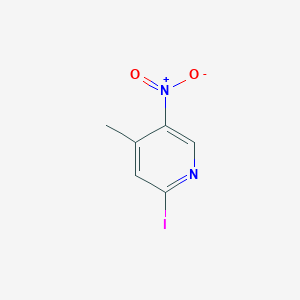

2-Iodo-4-methyl-5-nitropyridine

Description

Significance of Pyridine-Based Heterocycles in Modern Organic Chemistry

Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in organic chemistry. numberanalytics.comnumberanalytics.com Its derivatives are ubiquitous, found in natural products like alkaloids (e.g., nicotine), vitamins (e.g., niacin), and coenzymes. nih.gov The pyridine ring is a common feature in many pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com In fact, as of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. mdpi.com The significance of pyridine-based heterocycles lies in their diverse applications, which include their roles as ligands in organometallic chemistry, catalysts, and functional materials. nih.gov Their unique electronic properties and ability to be readily converted into a wide range of functional derivatives make them a cornerstone of modern synthetic chemistry. nih.gov

Nitropyridines as Privileged Structural Motifs in Drug Design and Synthesis

Nitropyridines, pyridine rings bearing one or more nitro groups, are considered privileged structures in drug design and synthesis. mdpi.comnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. wikipedia.org This property is extensively exploited in the synthesis of a wide array of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents. mdpi.comnih.gov Furthermore, nitropyridines serve as precursors for the introduction of other functional groups, such as amino groups, through reduction of the nitro group. This versatility allows for the construction of diverse molecular architectures with potential therapeutic applications. mdpi.comnih.gov For instance, nitropyridine derivatives have been investigated for their potential as insecticides and have been used in the synthesis of radiolabeled compounds for positron-emission tomography (PET) imaging. mdpi.com

Positional Isomers and Substituent Effects on Pyridine Reactivity

The reactivity of the pyridine ring is highly dependent on the position of its substituents. The nitrogen atom in the ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). researchgate.net This effect is most pronounced at the C2, C4, and C6 positions. Conversely, these positions are more susceptible to nucleophilic attack. researchgate.net

Substituents on the pyridine ring can either enhance or diminish this inherent reactivity. Electron-donating groups increase the electron density of the ring, making it more reactive towards electrophiles and less reactive towards nucleophiles. researchgate.net Conversely, electron-withdrawing groups, such as the nitro group, further decrease the electron density, making the ring even more susceptible to nucleophilic attack, particularly at the positions ortho and para to the substituent. nih.gov The interplay between the position of the nitrogen atom and the electronic nature of other substituents dictates the regioselectivity of reactions, allowing chemists to strategically modify the pyridine core. researchgate.netnih.gov

Overview of 2-Iodo-4-methyl-5-nitropyridine in the Context of Halogenated Nitropyridines

This compound is a specific example of a halogenated nitropyridine. It possesses a pyridine ring substituted with an iodine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. This particular arrangement of functional groups makes it a valuable synthetic intermediate. The iodine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic substitution. The electron-withdrawing nitro group at the C5 position further activates the ring towards such reactions. The methyl group at the C4 position can also influence the molecule's reactivity and physical properties.

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 633328-46-8 | C6H5IN2O2 | 264.02 |

| 2-Chloro-4-methyl-5-nitropyridine (B1210972) | 23056-39-5 | C6H5ClN2O2 | 172.57 |

| 2-Amino-4-methyl-5-nitropyridine (B42881) | 21901-40-6 | C6H7N3O2 | 153.14 |

| 2-Methoxy-4-methyl-5-nitropyridine | 6635-90-1 | C7H8N2O3 | 168.15 |

| 4-Methyl-5-nitropyridine-2-carboxylic acid | 5832-43-9 | C7H6N2O4 | 182.13 |

The synthesis of this compound can be achieved through various synthetic routes, often starting from more readily available pyridine derivatives. guidechem.com For example, one approach involves the nitration of 2-amino-4-methylpyridine (B118599), followed by hydrolysis and subsequent halogenation reactions. guidechem.com Another method describes the synthesis of 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) from a bromo-chloro precursor, indicating the feasibility of introducing different halogens onto the nitropyridine scaffold. rsc.org The strategic placement of the iodo, methyl, and nitro groups in this compound provides a versatile platform for further chemical modifications, making it a compound of significant interest in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABJMGXGLXETLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630221 | |

| Record name | 2-Iodo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633328-46-8 | |

| Record name | 2-Iodo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Iodo 4 Methyl 5 Nitropyridine

Direct Synthetic Pathways to 2-Iodo-4-methyl-5-nitropyridine

Direct synthesis aims to introduce the iodo and nitro groups onto a pre-existing 4-methylpyridine (B42270) scaffold in as few steps as possible.

Nitration of 2-Iodo-4-methylpyridine (B1367004) Precursors

The direct nitration of a 2-iodo-4-methylpyridine precursor is a potential pathway. Generally, the nitration of pyridine (B92270) and its derivatives is challenging due to the deactivation of the ring by the protonated nitrogen under strong acidic conditions. researchgate.net However, specific nitrating agents and conditions can achieve this transformation. For many pyridine compounds, a mixture of nitric acid and sulfuric acid is a common nitrating agent. researchgate.netnih.gov The reaction of 2-substituted pyridines often results in the introduction of the nitro group at the 3- or 5-position. researchgate.net For a 2-iodo-4-methylpyridine, the electronic effects of the iodo (electron-withdrawing) and methyl (electron-donating) groups, along with steric hindrance, would direct the incoming nitro group, likely to the 5-position.

Iodination Strategies on Nitrated 4-Methylpyridines (e.g., via Diazotization of Aminopyridines)

A more common and often more efficient strategy involves the iodination of a pre-nitrated pyridine ring. This is frequently accomplished via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate. The precursor for this reaction is 2-amino-4-methyl-5-nitropyridine (B42881). sigmaaldrich.com

The general sequence for this pathway is as follows:

Nitration: A suitable 4-methyl-2-aminopyridine is first nitrated to introduce the nitro group at the 5-position, yielding 2-amino-4-methyl-5-nitropyridine.

Diazotization: The resulting aminopyridine is then treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), under acidic conditions (e.g., sulfuric acid) at low temperatures (typically -10 to 5 °C) to form a diazonium salt. google.com

Iodination: The unstable diazonium salt is subsequently treated with an iodide salt, like potassium iodide (KI), to replace the diazonium group with iodine, affording the final product. google.com

A similar multi-step process is documented for the synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715), which involves nitration, reduction of the nitro group to an amine, diazotization, and subsequent iodination. google.com This highlights the utility of the diazotization-iodination sequence in preparing halogenated pyridines.

Conversion Strategies from Related Halogenated Nitropyridines

This approach involves synthesizing a related halogenated nitropyridine and then converting one of the halogens to an iodo group.

Halogen Exchange Reactions (e.g., from 3-bromo-2-chloro-4-methyl-5-nitropyridine)

Halogen exchange, or the Finkelstein reaction, is a powerful method for introducing an iodo group. This reaction typically involves treating a chloro- or bromo-substituted precursor with an iodide salt, such as sodium iodide (NaI). The success of the reaction depends on the relative reactivity of the halogens and the solubility of the resulting salts.

A documented example involves the synthesis of 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) from 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org In this procedure, the chloro-precursor is reacted with sodium iodide in propionitrile, with trimethylsilyl (B98337) chloride (TMSCl) added to facilitate the reaction. rsc.org The mixture is heated to drive the conversion. rsc.org This specific example demonstrates the feasibility of selectively replacing a chlorine atom with iodine in the presence of other halogens on the pyridine ring. A similar strategy could be employed starting with 2-chloro-4-methyl-5-nitropyridine (B1210972) to yield the target compound.

Table 1: Example of Halogen Exchange Reaction Conditions

| Precursor | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| 3-bromo-2-chloro-4-methyl-5-nitropyridine | Sodium Iodide (NaI), Trimethylsilyl chloride (TMSCl) | Propionitrile | 80 °C | 3-bromo-2-iodo-4-methyl-5-nitropyridine |

Data derived from a synthesis of a related compound. rsc.org

Transformation of Other Functional Groups to the Iodo Moiety

Besides halogen exchange, the primary method for converting another functional group to an iodo moiety on a pyridine ring is the diazotization of an amino group, as detailed in section 2.1.2. This transformation is a cornerstone of aromatic chemistry for introducing a wide variety of substituents that are otherwise difficult to install directly. The process involves converting a primary aromatic amine first into a diazonium salt, which then serves as an excellent leaving group (N₂) upon substitution with an iodide nucleophile. google.comgoogle.com

Multi-Step Synthetic Sequences from Basic Pyridine Derivatives

Constructing this compound from simpler, more fundamental pyridine derivatives often provides a reliable, albeit longer, synthetic route. These sequences allow for the controlled, stepwise introduction of the required functional groups.

One such potential sequence could begin with 4-methyl-5-nitropyridin-2-ol. The steps are outlined below:

Bromination: The starting material, 4-methyl-5-nitropyridin-2-ol, is brominated to yield 3-bromo-4-methyl-5-nitropyridin-2-ol. rsc.org

Chlorination: The hydroxyl group is then converted to a chloro group using a reagent like phosphorus oxychloride (POCl₃), resulting in 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org

Halogen Exchange (Iodination): The 2-chloro substituent is subsequently replaced by an iodo group via a halogen exchange reaction with sodium iodide, yielding 3-bromo-2-iodo-4-methyl-5-nitropyridine. rsc.org Although this specific sequence leads to a bromo-substituted variant, a similar pathway starting from a non-brominated precursor could yield the target molecule.

Another comprehensive approach starts with a basic picoline derivative, as exemplified by the synthesis of a related compound, 2-chloro-4-iodo-5-methylpyridine, from 2-chloro-5-methylpyridine. google.com A hypothetical analogous route to this compound could start from 2-iodo-4-methylpyridine and proceed via nitration as discussed in section 2.1.1. Alternatively, a route could begin with 2-amino-4-methylpyridine (B118599), followed by nitration, and then diazotization and iodination.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Iodo-4-methylpyridine |

| 4-Methylpyridine |

| 2-amino-4-methyl-5-nitropyridine |

| 2-Amino-4-methylpyridine |

| Sodium nitrite |

| Sulfuric acid |

| Potassium iodide |

| 2-chloro-4-iodo-5-methylpyridine |

| 3-bromo-2-chloro-4-methyl-5-nitropyridine |

| 3-bromo-2-iodo-4-methyl-5-nitropyridine |

| Sodium iodide |

| Trimethylsilyl chloride |

| Propionitrile |

| 2-chloro-4-methyl-5-nitropyridine |

| 2-chloro-5-methylpyridine |

| 4-Methyl-5-nitropyridin-2-ol |

| 3-bromo-4-methyl-5-nitropyridin-2-ol |

| Phosphorus oxychloride |

Nitration and Subsequent Functionalization of Pyridine Ring Systems

A common and effective strategy for the synthesis of this compound involves the initial nitration of a substituted pyridine ring, followed by sequential functionalization. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, directing subsequent substitutions.

A plausible synthetic route commences with a pre-functionalized pyridine, such as 2-amino-4-methylpyridine. The nitration of this starting material is a critical step. Typically, a mixture of concentrated sulfuric acid and fuming nitric acid is employed to introduce the nitro group onto the pyridine ring. The reaction is generally carried out at controlled temperatures, for instance, cooling in an ice bath to 5-10°C during the addition of the nitrating mixture, followed by gentle heating to around 60°C for an extended period to ensure complete reaction. This process yields a mixture of nitro-isomers, from which the desired 2-amino-5-nitro-4-methylpyridine can be isolated after neutralization and purification.

Following nitration, the amino group can be converted into a better leaving group for subsequent substitution reactions. One established method is the diazotization of the amino group, followed by a Sandmeyer-type reaction. However, a more direct route to the target compound involves the conversion of the amino group to a hydroxyl group, followed by chlorination and then iodination. For instance, the nitrated aminopyridine can be treated with a sodium nitrite solution in an acidic medium to yield 2-hydroxy-4-methyl-5-nitropyridine. guidechem.com

Subsequent chlorination of the hydroxyl group can be achieved using reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride and phosphorus trichloride. This step replaces the hydroxyl group with a chlorine atom, yielding 2-chloro-4-methyl-5-nitropyridine. guidechem.com This chlorinated intermediate is a key precursor for the final iodination step.

The conversion of the 2-chloro derivative to this compound can be accomplished through a halogen exchange reaction, commonly known as the Finkelstein reaction. wikipedia.orgiitk.ac.inbyjus.com This reaction typically involves treating the chloro-compound with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction is driven to completion by the precipitation of the less soluble sodium chloride in acetone. wikipedia.orgiitk.ac.inbyjus.com While the classic Finkelstein reaction is more common for alkyl halides, aromatic versions catalyzed by copper(I) iodide or other transition metal complexes are also known. wikipedia.org

An alternative approach involves the direct iodination of a suitable precursor. For example, a diazotization reaction on an amino-substituted pyridine followed by treatment with potassium iodide can introduce the iodine atom directly. A patent for the synthesis of the related compound 2-chloro-4-iodo-5-methylpyridine describes a process where 2-chloro-4-amino-5-methylpyridine is diazotized and then treated with potassium iodide. google.com A similar strategy could be envisioned for the synthesis of this compound, starting from 2-amino-4-methyl-5-nitropyridine.

Strategies Involving Methyl Group Introduction and Functionalization

However, methods for the direct methylation of pyridine rings exist and could be considered in alternative synthetic designs. One such method involves the reaction of a pyridine compound with an organic compound capable of generating methyl radicals in the presence of a nickel-nickel oxide catalyst at elevated temperatures. google.com Another approach is the α-methylation of pyridines using a Raney nickel catalyst in a high-boiling alcohol, which acts as a source of carbon monoxide and dihydrogen in situ. researchgate.net The vicarious nucleophilic substitution (VNS) of hydrogen can also be employed to introduce alkyl groups onto nitropyridines, although the introduction of a simple methyl group can sometimes be challenging. acs.orgnih.gov

More contemporary methods for the functionalization of pyridines, which could be adapted for methyl group introduction, involve the activation of the pyridine ring. For example, pyridines can be converted to phosphonium (B103445) salts, which then serve as reagents for various bond-forming reactions. acs.org

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Each step in the multi-step synthesis requires careful tuning of parameters such as temperature, reaction time, solvent, and catalyst.

Table 1: Key Reaction Parameters for Optimization

| Step | Parameter | Considerations for Optimization |

| Nitration | Temperature | Low initial temperature (0-10°C) to control the exothermic reaction, followed by gentle heating (e.g., 60°C) to drive the reaction to completion. |

| Reagent Ratio | The ratio of nitric acid to sulfuric acid and the substrate needs to be carefully controlled to achieve the desired degree of nitration and minimize side products. | |

| Chlorination | Reagent | Choice of chlorinating agent (e.g., POCl₃, PCl₅/PCl₃) can affect the reaction efficiency and the ease of product purification. |

| Temperature & Time | Heating is typically required (e.g., 110°C for 3 hours with PCl₅/PCl₃) to ensure complete conversion of the hydroxyl group. guidechem.com | |

| Iodination (Finkelstein) | Solvent | Polar aprotic solvents like acetone or DMF are commonly used to facilitate the SN2 reaction and exploit the differential solubility of halide salts. wikipedia.orgiitk.ac.in |

| Iodide Source | Sodium iodide is frequently used, and its solubility in acetone drives the equilibrium towards the iodo product. wikipedia.org | |

| Temperature | The reaction is often carried out at elevated temperatures (e.g., refluxing acetone) to increase the reaction rate. | |

| Catalyst | For less reactive aromatic chlorides, a catalyst such as copper(I) iodide may be necessary to facilitate the halogen exchange. wikipedia.org |

For the nitration step, controlling the temperature is crucial to prevent over-nitration and decomposition of the starting material. The reaction of 2-amino-4-methylpyridine with a mixed acid of H₂SO₄ and HNO₃, for instance, requires initial cooling followed by a prolonged period of heating to achieve a good yield of the desired 5-nitro isomer.

In the chlorination of the corresponding hydroxypyridine, the choice of chlorinating agent and the removal of excess reagent are important for obtaining a pure product. Using phosphorus pentachloride/trichloro phosphorus as the chlorinating agent requires heating, and the excess reagent is typically removed by vacuum distillation. guidechem.com

The Finkelstein reaction for converting the 2-chloro to the 2-iodo derivative is an equilibrium process. To drive the reaction towards the product, Le Chatelier's principle is applied by using a solvent in which the iodide salt of the starting material is soluble, but the chloride salt of the product is not. Acetone is a classic solvent for this purpose when using sodium iodide. wikipedia.orgiitk.ac.inbyjus.com The reaction temperature can be optimized to find a balance between a reasonable reaction rate and the prevention of side reactions.

Considerations for Scalability in Organic Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed to ensure safety, efficiency, and cost-effectiveness.

One of the primary concerns is the management of highly exothermic reactions, such as nitration. On a large scale, the heat generated can be difficult to dissipate, potentially leading to runaway reactions. Therefore, careful engineering controls, such as specialized reactors with efficient cooling systems and controlled addition of reagents, are necessary. The use of microreactors or continuous flow chemistry can offer significant advantages in this regard, as they provide a much higher surface-area-to-volume ratio, allowing for better temperature control and safer operation. google.com

The handling and disposal of hazardous reagents and byproducts are also critical considerations. The use of strong acids like sulfuric and nitric acid, as well as phosphorus-based chlorinating agents, requires appropriate safety protocols and infrastructure for their storage, use, and waste treatment.

Purification methods that are feasible in the lab, such as column chromatography, are often not practical or economical on a large scale. Therefore, the development of scalable purification techniques, such as crystallization, distillation, or extraction, is essential. The choice of solvents and their recovery and recycling are also important economic and environmental factors.

Reactivity and Mechanistic Investigations of 2 Iodo 4 Methyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a key reaction pathway for 2-iodo-4-methyl-5-nitropyridine. This process involves the attack of a nucleophile on the electron-deficient pyridine (B92270) ring, leading to the displacement of a leaving group. The efficiency and regioselectivity of these reactions are dictated by the interplay of the iodo and nitro groups.

The iodo group at the C2 position of the pyridine ring serves as an excellent leaving group in SNAr reactions. Halogens are generally good leaving groups in this type of reaction, and iodine's ability to be displaced is a critical factor in the synthetic utility of this compound. While chloroarenes can sometimes yield poor results in SNAr, the corresponding iodo-substituted compounds are often more reactive. researchgate.net This enhanced reactivity facilitates the introduction of a wide range of nucleophiles at this position.

The regioselectivity of nucleophilic attack on the pyridine ring of this compound is a critical aspect of its reactivity. The positions most susceptible to attack are those that are electronically activated and can best stabilize the resulting intermediate.

Oxygen-centered nucleophiles, such as alkoxides and hydroxides, can react with activated halopyridines. For instance, the related compound 2-chloro-4-methyl-5-nitropyridine (B1210972) can be synthesized from 2-hydroxy-4-methyl-5-nitropyridine, indicating the feasibility of nucleophilic substitution with oxygen nucleophiles. guidechem.comsigmaaldrich.com In the case of this compound, reactions with O-centered nucleophiles would be expected to proceed at the C2 position, displacing the iodo group.

Table 1: Reactions with O-Centered Nucleophiles

| Nucleophile | Product |

| Hydroxide (OH⁻) | 2-Hydroxy-4-methyl-5-nitropyridine |

| Methoxide (CH₃O⁻) | 2-Methoxy-4-methyl-5-nitropyridine |

| Phenoxide (C₆H₅O⁻) | 2-Phenoxy-4-methyl-5-nitropyridine |

| Note: This table represents expected products based on the known reactivity of similar compounds. |

Nitrogen-centered nucleophiles, such as amines and amides, are commonly used in SNAr reactions with halopyridines. For example, the synthesis of potent Janus kinase 2 (JAK2) inhibitors involves the reaction of 2-chloro-5-methyl-3-nitropyridine (B188117) with secondary amines. nih.gov Similarly, this compound is expected to react readily with various nitrogen nucleophiles at the C2 position. The formation of aminopyridinium salts is another pathway for the reaction with nitrogen-centered species. nih.gov

Table 2: Reactions with N-Centered Nucleophiles

| Nucleophile | Product |

| Ammonia (NH₃) | 2-Amino-4-methyl-5-nitropyridine (B42881) |

| Piperidine | 2-(Piperidin-1-yl)-4-methyl-5-nitropyridine |

| Aniline | 2-(Phenylamino)-4-methyl-5-nitropyridine |

| Note: This table represents expected products based on the known reactivity of similar compounds. |

Sulfur-centered nucleophiles, like thiols and thiophenoxides, are generally excellent nucleophiles for SNAr reactions. Nitropyridines readily react with thiolate anions to afford substitution products in good yields. researchgate.net Therefore, this compound is anticipated to undergo efficient substitution at the C2 position with a variety of sulfur nucleophiles.

Table 3: Reactions with S-Centered Nucleophiles

| Nucleophile | Product |

| Thiophenoxide (C₆H₅S⁻) | 4-Methyl-5-nitro-2-(phenylthio)pyridine |

| Ethanethiolate (CH₃CH₂S⁻) | 2-(Ethylthio)-4-methyl-5-nitropyridine |

| Sodium Hydrosulfide (NaSH) | 4-Methyl-5-nitropyridine-2-thiol |

| Note: This table represents expected products based on the known reactivity of similar compounds. |

Investigation of Meisenheimer Complex Formation and Stability

Meisenheimer complexes are crucial intermediates in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com They are formed when an electron-rich species adds to an electron-poor aromatic compound. The stability of these complexes is significantly influenced by the presence of strong electron-withdrawing groups, such as nitro groups, which can delocalize the negative charge. mdpi.com

In the context of this compound, the nitro group strongly activates the pyridine ring towards nucleophilic attack. The formation of a Meisenheimer complex would involve the attack of a nucleophile at the carbon atom bearing the iodo group (the ipso carbon) or other unsubstituted positions on the ring. While specific studies on the Meisenheimer complex of this compound are not extensively documented, the general principles of SNAr reactions on nitro-activated aromatic systems suggest that such complexes are likely intermediates in its substitution reactions. nih.gov The stability of the potential Meisenheimer complex would be enhanced by the electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom. The stability of these intermediates often dictates the reaction pathway, whether it proceeds through a stepwise mechanism involving a discrete complex or a concerted route. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodo substituent makes this compound an excellent candidate for metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig coupling, Suzuki coupling)

Palladium-catalyzed reactions are among the most powerful methods for forming new bonds in organic synthesis. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org For this compound, a Buchwald-Hartwig reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with various phosphine-based ligands developed to accommodate a wide range of substrates. wikipedia.orglibretexts.org

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Aryl Iodide | Primary/Secondary Amine | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | High |

| 3-Iodopyridine | Pyridin-3-amine | Ni(acac)₂ / Phenylboronic ester | - | - | 83% nih.gov |

| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | - | - | 81% nih.gov |

The Suzuki coupling reaction forms a carbon-carbon bond by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. nih.gov Given its iodo-substituent, this compound is a suitable electrophile for Suzuki reactions. This would allow for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, although the presence of unprotected N-H groups in heterocyclic substrates can sometimes inhibit the catalyst. nih.gov

Table 2: General Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

| Heterocycle Halide | Boronic Acid | Catalyst/Precatalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Indazole Halide | Arylboronic acid | P1 (a palladacycle) | K₃PO₄ | Dioxane/H₂O | 60 °C | Excellent nih.gov |

| Benzimidazole Halide | Arylboronic acid | P1/P2 (palladacycles) | K₃PO₄ | Dioxane/H₂O | 60 °C | Good to Excellent nih.gov |

Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as nickel and copper are also effective. nih.govnih.gov Nickel-catalyzed aminations, for instance, offer a more earth-abundant and cost-effective alternative to palladium. nih.gov These reactions can also be highly selective for aryl iodides in the presence of other halides. nih.gov

Copper-catalyzed reactions, such as the Ullmann condensation, have historically been used for C-N and C-O bond formation, although they often require harsher conditions than their palladium-catalyzed counterparts. More recently, copper has been used in conjunction with palladium in reactions like the Sonogashira coupling to form C-C bonds with terminal alkynes. libretexts.org Iridium has also been shown to catalyze C-H alkynylation reactions. nih.gov Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with heterocycles has been developed, providing another route to biheteroaryl molecules. rsc.org

Reduction Reactions of the Nitro Group to Amino or Other Functionalities

The nitro group of this compound can be readily reduced to an amino group, which dramatically alters the electronic properties and reactivity of the molecule. The resulting 2-iodo-4-methyl-pyridin-5-amine is a valuable intermediate for further functionalization.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org A key consideration when using these catalysts with haloarenes is the potential for competitive hydrodehalogenation, where the iodo group is also reduced. Raney nickel is sometimes preferred for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) offers a milder alternative that can be performed under less acidic conditions. masterorganicchemistry.com

The reduction transforms the strongly electron-deactivating nitro group into a strongly electron-donating amino group, which in turn activates the pyridine ring towards electrophilic aromatic substitution. masterorganicchemistry.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Comments |

|---|---|---|

| H₂/Pd/C | Catalytic | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Stoichiometric | Classic, robust method. commonorganicchemistry.com |

| Sn/HCl | Stoichiometric | Another classic method. youtube.com |

| Zn/AcOH | Stoichiometric | Mild conditions. commonorganicchemistry.com |

| SnCl₂ | Stoichiometric | Mild, often used for selective reductions. masterorganicchemistry.com |

Reactions Involving the Activated Methyl Group

The methyl group at the 4-position of this compound is activated by the adjacent electron-withdrawing nitro group at the 5-position. This activation makes the protons of the methyl group acidic and susceptible to deprotonation by a suitable base. The resulting carbanion can then participate in various reactions.

While specific examples for this compound are not prevalent in the literature, analogous reactivity is well-established for other nitrotoluenes and methyl-substituted nitro-heterocycles. For instance, the activated methyl group of 2-methyl-5-nitropyridine (B155877) can undergo condensation reactions with aldehydes and other electrophiles. chemicalbook.com It is therefore expected that the methyl group in this compound could be functionalized through reactions such as:

Condensation Reactions: Reaction with aldehydes (e.g., benzaldehyde) in the presence of a base to form styryl derivatives.

Alkylation: Deprotonation followed by reaction with an alkyl halide to introduce a longer alkyl chain.

Oxidation: Oxidation of the methyl group to a carboxylic acid or an aldehyde, although this might require conditions that are compatible with the other functional groups on the ring.

These potential transformations further highlight the synthetic utility of this compound as a building block in organic synthesis.

Derivatization and Advanced Synthetic Applications

Synthesis of Novel Functionalized Pyridine (B92270) Derivatives

The functional groups of 2-iodo-4-methyl-5-nitropyridine offer multiple avenues for derivatization, allowing for the introduction of new substituents and the extension of the carbon framework.

Modification of the Iodo Substituent for Further Elaboration

The carbon-iodine bond in this compound is a key site for modification, primarily through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the pyridine nitrogen enhances the reactivity of the iodo group, making it an excellent substrate for these transformations.

Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are commonly employed to form new carbon-carbon and carbon-nitrogen bonds at the 2-position. For instance, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, which are valuable precursors for further synthetic manipulations, including intramolecular cyclizations to form fused ring systems. acs.org Similarly, Suzuki coupling with boronic acids or their derivatives allows for the introduction of a wide range of aryl and heteroaryl substituents.

The reactivity of iodo-substituted pyridines is well-documented, with the position of the iodo group influencing its susceptibility to nucleophilic substitution. In many polyhalogenated pyridines, nucleophilic attack often occurs at positions other than the one bearing the iodine atom, leaving the iodo group intact for subsequent cross-coupling reactions. orgchemres.orgrsc.org This selective reactivity is crucial for the strategic derivatization of this compound.

Table 1: Examples of Cross-Coupling Reactions at the Iodo Substituent

| Reaction Type | Reagents | Product Type |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | 2-Alkynyl-4-methyl-5-nitropyridine |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, base | 2-Aryl/heteroaryl-4-methyl-5-nitropyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-4-methyl-5-nitropyridine (B42881) derivative |

Transformations of the Nitro Group for Diverse Functionalities

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound. The most common transformation is the reduction of the nitro group to an amino group. mdpi-res.com This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-mediated reductions (e.g., SnCl₂, Fe/HCl).

The resulting 2-amino-4-methyl-5-iodopyridine is a valuable intermediate for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of imidazopyridines, azaindoles, and other related structures. nih.govnih.gov

Beyond reduction, the nitro group can be involved in other transformations. For instance, it activates the pyridine ring for nucleophilic aromatic substitution (SNAAr) reactions, although the iodo group is typically more labile. mdpi-res.com The strong electron-withdrawing nature of the nitro group also influences the acidity of adjacent methyl groups, which can be exploited in certain condensation reactions. mdpi-res.commdpi.com

Derivatization of the Methyl Group for Extended Carbon Frameworks

The methyl group at the 4-position of the pyridine ring can also be functionalized, although it is generally less reactive than the iodo and nitro groups. The acidity of the methyl group's protons can be enhanced by the presence of the electron-withdrawing nitro group and the pyridine nitrogen, allowing for deprotonation with a strong base to form a nucleophilic carbanion. mdpi.com

This carbanion can then react with various electrophiles, such as aldehydes and ketones, in condensation reactions to extend the carbon framework. mdpi.com For example, condensation with aromatic aldehydes can lead to the formation of styryl-substituted pyridines. mdpi.com These reactions provide a means to introduce new carbon-carbon bonds and build more complex molecular architectures.

Heterocyclization Reactions Utilizing this compound as a Building Block

The combination of functional groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic ring systems and complex polyheterocyclic scaffolds.

Formation of Fused Heterocyclic Ring Systems (e.g., azaindoles, imidazopyridines, triazolo[1,5-a]pyridines)

Azaindoles: The synthesis of azaindoles, particularly 7-azaindoles, can be achieved through strategies involving intramolecular cyclization. acs.org A common approach involves a Sonogashira coupling of an aminopyridine with a terminal alkyne, followed by cyclization of the resulting alkynylaminopyridine. acs.orgorganic-chemistry.org While direct use of this compound for this purpose is less documented, its derivatives, particularly after transformation of the nitro group, can serve as key intermediates. For example, reduction of the nitro group to an amine, followed by reactions involving the iodo and methyl groups, can set the stage for cyclization to form the azaindole core.

Imidazopyridines: Imidazo[1,2-a]pyridines are a class of fused heterocycles with significant biological activity. nih.gov Their synthesis often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. researchgate.netorganic-chemistry.org By first converting the nitro group of this compound to an amino group, the resulting 2-amino-4-methyl-5-iodopyridine can be a precursor for imidazopyridine synthesis. The iodo- and methyl- substituents would then be incorporated into the final fused ring system. Alternatively, intramolecular cyclization of appropriately functionalized pyridine derivatives can also lead to imidazopyridines. nih.gov

Triazolo[1,5-a]pyridines: These fused heterocyclic systems are often synthesized through the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or through the rearrangement of triazolo[4,3-a]pyridines. nih.govresearchgate.net The derivatization of this compound to introduce the necessary functionalities, such as an amino or hydrazino group, can provide a pathway to these ring systems. The presence of the electron-withdrawing nitro group can facilitate certain cyclization reactions. researchgate.net

Construction of Complex Polyheterocyclic Scaffolds

The versatility of this compound extends to the construction of more complex polyheterocyclic scaffolds. nih.gov Ring transformation reactions, where the pyridine ring itself is modified, can lead to the formation of novel heterocyclic systems. For example, dinitropyridones, which share some structural similarities with this compound in terms of electron deficiency, can undergo three-component ring transformations to yield functionalized nitropyridines and nitroanilines. nih.gov

Furthermore, intramolecular C-H bond functionalization reactions provide a powerful tool for the synthesis of multicyclic pyridine derivatives. nih.gov By tethering a reactive group to the pyridine core of this compound, for example, through derivatization of the methyl group or substitution of the iodo group, subsequent intramolecular cyclization can lead to the formation of complex, multi-ring structures.

Applications in Combinatorial Chemistry and Library Synthesis

The molecular architecture of this compound makes it a highly valuable scaffold for combinatorial chemistry and the synthesis of diverse compound libraries. The generation of such libraries, which consist of a large number of structurally related compounds, is a cornerstone of modern drug discovery, allowing for the high-throughput screening of new therapeutic agents. nih.gov The utility of this compound in this context stems from its three distinct points of functionalization: the iodo group, the nitro group, and the methyl group. Each of these sites can be selectively addressed with a wide array of chemical transformations to generate a multitude of unique derivatives.

The primary role of this compound is as a versatile building block. The iodo substituent at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are mainstays of combinatorial synthesis due to their broad substrate scope and reliability. For instance, Suzuki coupling can be employed to introduce a wide range of aryl or heteroaryl moieties, Sonogashira coupling can be used to install alkyne functionalities, and Heck coupling allows for the introduction of vinyl groups. Each of these reactions can be performed with a large set of commercially available building blocks, enabling the rapid generation of a large library of compounds from a single starting material.

The nitro group at the 5-position serves two key purposes in library synthesis. Firstly, it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the iodo group by a variety of nucleophiles, such as amines, alcohols, and thiols, further expanding the diversity of the resulting library. Secondly, the nitro group itself can be chemically transformed. A common and highly effective strategy is the reduction of the nitro group to an amine. This newly formed amino group can then be subjected to a vast number of derivatization reactions, including acylation, sulfonylation, and reductive amination, to introduce another layer of structural diversity.

The methyl group at the 4-position, while generally less reactive than the other two functional groups, can also be a point of diversification. Under specific conditions, the methyl group can be halogenated or oxidized to an aldehyde or carboxylic acid, which can then be used in subsequent reactions to build more complex structures.

The strategic combination of reactions at these three positions allows for the creation of extensive and three-dimensionally diverse chemical libraries. For example, a library could be generated by first performing a Suzuki coupling at the 2-position with a set of 100 different boronic acids. The resulting 100 compounds could then be subjected to nitro group reduction, followed by acylation with a set of 50 different acyl chlorides, theoretically yielding a library of 5,000 distinct molecules. This systematic and modular approach is central to the principles of combinatorial chemistry. nih.gov

Table 1: Diversification Strategies for this compound in Library Synthesis

| Functional Group | Position | Reaction Type | Potential Reagents/Building Blocks | Resulting Functionality |

| Iodo | 2 | Suzuki Coupling | Aryl/heteroaryl boronic acids | Biaryl compounds |

| Iodo | 2 | Sonogashira Coupling | Terminal alkynes | Aryl-alkynes |

| Iodo | 2 | Heck Coupling | Alkenes | Aryl-alkenes |

| Iodo | 2 | Buchwald-Hartwig Amination | Primary/secondary amines | Aryl-amines |

| Iodo | 2 | Nucleophilic Aromatic Substitution | Amines, alkoxides, thiolates | Substituted pyridines |

| Nitro | 5 | Reduction | SnCl₂, H₂/Pd, Fe/HCl | Amino group |

| Amine (post-reduction) | 5 | Acylation | Acyl chlorides, anhydrides | Amides |

| Amine (post-reduction) | 5 | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Methyl | 4 | Oxidation | KMnO₄, SeO₂ | Carboxylic acid, aldehyde |

Development of Prodrugs and Pro-moieties

The concept of a prodrug involves the administration of a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, or to reduce its toxicity. The nitroaromatic functional group present in this compound makes it a candidate for use as a pro-moiety, particularly in the design of hypoxia-activated prodrugs. nih.govnih.gov

Solid tumors often contain regions of low oxygen concentration, known as hypoxic tissue. nih.gov Certain enzymes, known as nitroreductases, are highly active in these hypoxic environments and are capable of reducing nitroaromatic compounds. researchgate.net This bioreduction is a key mechanism for the activation of hypoxia-activated prodrugs. nih.gov The strongly electron-withdrawing nitro group is reduced to more electron-rich species, such as a hydroxylamine (B1172632) or an amine. researchgate.net This electronic transformation can be engineered to trigger the release of a cytotoxic agent or to unmask a pharmacologically active molecule.

In the context of this compound, the nitro group can act as the trigger for a prodrug. A therapeutic agent could be attached to the pyridine scaffold in such a way that it is inactive while the nitro group is present. Upon entering a hypoxic region of a tumor, the nitro group would be reduced by nitroreductases to an amino group. This conversion would then lead to the release of the active drug, concentrating its cytotoxic effects in the targeted tumor tissue while minimizing damage to healthy, well-oxygenated cells. This approach offers a targeted therapy strategy for cancer treatment. nih.gov

The development of such a prodrug would involve linking a known cytotoxic agent to the this compound scaffold. The design of the linker and the attachment point would be critical to ensure that the prodrug remains stable and inactive until it reaches the target site and the nitro group is reduced. The reduction of the nitro group to an amine can induce a cascade of reactions, such as cyclization or fragmentation, leading to the release of the active drug. nih.gov

While the direct application of this compound as a prodrug is not extensively documented in publicly available literature, the principle of using nitroaromatic compounds, including nitropyridines, as triggers for hypoxia-activated prodrugs is a well-established and active area of research in medicinal chemistry. nih.govnih.gov This strategy holds significant promise for the development of more selective and effective cancer therapies. The use of a prodrug approach can also be a method to mitigate potential genotoxicity associated with some nitro compounds. unesp.br

Table 2: General Prodrug Strategy Using a Nitroaromatic Moiety

| Prodrug State | Activation Condition | Active Moiety | Mechanism of Action |

| Inactive Prodrug (Nitro-form) | Hypoxia (low oxygen) + Nitroreductase enzymes | Active Drug (Amine-form or released cytotoxic agent) | Bioreduction of the nitro group to an amine, triggering drug release or activation. |

Role As a Key Intermediate in Bioactive Molecule Synthesis

Precursor for Pharmaceutical Intermediates

2-Iodo-4-methyl-5-nitropyridine serves as a valuable building block in organic synthesis due to the reactivity of its functional groups. The nitro group acts as a strong electron-withdrawing group, activating the pyridine (B92270) ring for nucleophilic substitution reactions. The iodine atom, a versatile halogen, can readily participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. This dual reactivity makes it a key intermediate for constructing a diverse range of pharmaceutical compounds.

Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. Substituted nitropyridines are important precursors in the synthesis of various kinase inhibitors.

Janus Kinase 2 (JAK2) Inhibitors: While direct synthesis examples using this compound are not prominent in the literature, the utility of closely related nitropyridine structures is well-documented. For instance, potent Janus Kinase 2 (JAK2) inhibitors have been synthesized starting from 2-chloro-5-methyl-3-nitropyridine (B188117). nih.gov The synthesis involves the oxidation of the pyridine derivative to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent coupling with aromatic amines. nih.gov This highlights the potential of the nitropyridine core as a scaffold for developing JAK2 inhibitors.

Glycogen Synthase Kinase-3 (GSK3) Inhibitors: Similarly, the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK3), a kinase implicated in various diseases including neurodegenerative disorders and diabetes, has utilized nitropyridine intermediates. A demonstrated route involves 2,6-dichloro-3-nitropyridine, where both chlorine atoms are sequentially substituted through a Suzuki coupling and a reaction with an aminoethylamine fragment. nih.gov Subsequent reduction of the nitro group and further modifications lead to potent GSK3 inhibitors. nih.gov The most active compound from this series, with an Ar group of 2,4-Cl2-C6H3, showed an IC50 of 8 nM. nih.gov

ERK2 Inhibitors: The extracellular signal-regulated kinase 2 (ERK2) is another important target in cancer therapy. The related compound, 2-chloro-4-iodo-5-methylpyridine (B598715), has been identified as a key intermediate in the preparation of protein kinase ERK2 inhibitors. google.com This indicates that the 4-iodo-5-methylpyridine scaffold is relevant for the development of this class of inhibitors.

Table 1: Examples of Kinase Inhibitor Synthesis Using Nitropyridine Intermediates

| Kinase Target | Starting Nitropyridine | Key Reaction Steps | Resulting Potency (IC50) |

|---|---|---|---|

| JAK2 | 2-Chloro-5-methyl-3-nitropyridine | Oxidation, Nucleophilic Substitution, Amide Coupling | 8.5–12.2 µM nih.gov |

| GSK3 | 2,6-Dichloro-3-nitropyridine | Suzuki Coupling, Nucleophilic Substitution, Nitro Reduction | 8 nM nih.gov |

| ERK2 | 2-Chloro-4-iodo-5-methylpyridine | Intermediate for inhibitor synthesis | Not specified google.com |

Nitropyridines are generally considered valuable precursors for a variety of heterocyclic systems that exhibit antitumor activity. nih.gov The functional groups on this compound allow for its incorporation into larger, more complex molecules designed to interact with biological targets relevant to cancer. For example, the iodine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build biaryl or N-aryl structures commonly found in anticancer agents. google.com While specific examples detailing the use of this compound as a building block for antitumor agents are not extensively documented in the surveyed scientific literature, the reactivity of its scaffold is highly relevant to the synthesis strategies employed in modern oncology drug discovery.

The nitropyridine moiety is a component of various compounds investigated for antiviral activity. nih.gov The synthesis of novel antiviral agents often involves the strategic functionalization of heterocyclic cores. For instance, the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines, which show activity against herpes simplex viruses, starts from 5-iodo-2′-deoxyuridine, highlighting the utility of the iodo-heterocycle in building complex antiviral nucleoside analogs via cycloaddition reactions. Although direct synthetic routes starting from this compound are not widely reported, its structure provides a foundation for creating new chemical entities to be tested against a range of viruses.

The development of treatments for neurodegenerative diseases is an area of intense research, and nitropyridine derivatives have been explored as precursors for compounds with potential therapeutic effects in this area. nih.gov Glycogen synthase kinase-3 (GSK3) inhibitors, mentioned previously, are one such class of agents being investigated for neurodegenerative conditions like Alzheimer's disease. The synthesis of these inhibitors from nitropyridine starting materials underscores the potential of this chemical class in neuropharmacology. The functional handles of this compound make it a candidate for the synthesis of novel compounds aimed at targets relevant to neurodegeneration, though specific examples in the literature are scarce.

The fight against malaria relies on the continuous development of new drugs to combat parasite resistance. Research in this area has explored a wide variety of heterocyclic scaffolds. While many antimalarial compounds are based on the quinoline ring system, the versatility of other heterocycles, including pyridines, is also under investigation. For example, nitropyridine-based compounds have been synthesized and shown to possess antimalarial activity. nih.gov One synthetic approach involved reacting a chloroquine derivative with 3-R-2-chloro-5-nitropyridines, yielding compounds with IC50 values below 5 nM. nih.gov Although this does not directly involve this compound, it demonstrates the successful incorporation of the nitropyridine moiety into potent antimalarial agents.

Table 2: Example of Antimalarial Synthesis from a Nitropyridine Derivative

| Starting Material | Reaction | Target Compound Class | Potency (IC50) |

|---|---|---|---|

| 3-R-2-chloro-5-nitropyridine | Reaction with a chloroquine derivative | Nitropyridine-chloroquine hybrids | <5 nM nih.gov |

Sulfonamides are an important class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. While there are numerous methods for preparing sulfonamides, the specific use of this compound as a precursor is not well-documented in the scientific literature. However, the amino group that can be generated from the reduction of the nitro group in this compound could, in principle, be reacted with a sulfonyl chloride to form a sulfonamide, suggesting its potential as an intermediate in the synthesis of novel sulfonamide-containing bioactives.

Role as a Key Intermediate in Agrochemical Development

The pyridine ring is a common feature in many agricultural chemicals, and nitropyridine derivatives, in particular, are valuable precursors in this industry. mdpi.com The specific arrangement of functional groups in this compound makes it an important intermediate for creating new herbicides and pesticides.

Precursors for Herbicides (e.g., Protoporphyrinogen (B1215707) Oxidase Inhibitors)

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of chlorophyll in plants. Inhibiting this enzyme leads to the accumulation of protoporphyrin IX, a photodynamic molecule that causes rapid cell death in the presence of light and oxygen. This mechanism is the basis for a major class of herbicides. nih.govresearchgate.net

Nitropyridine-containing compounds have been successfully developed as PPO-inhibiting herbicides. mdpi.com The synthesis of these herbicides often involves the reaction of a substituted nitropyridine with other chemical moieties to create a molecule that can effectively bind to and inhibit the PPO enzyme. The this compound molecule can serve as a foundational component in the synthesis of novel PPO inhibitors. The iodine atom can be readily displaced or used in cross-coupling reactions to build more complex molecular architectures, while the nitro group is a key feature in many existing PPO-inhibiting herbicides.

Table 1: Examples of PPO-Inhibiting Herbicide Classes

| Herbicide Class | Example Compound |

| Diphenyl Ethers | Acifluorfen |

| Phenylpyrazoles | Fluazolate |

| N-Phenylphthalimides | Flumioxazin |

| Pyrimidinediones | Saflufenacil |

Synthesis of Pesticides and Insecticides

The development of new pesticides and insecticides is crucial for managing crop pests and disease vectors. Pyridine derivatives are a well-established class of compounds with significant insecticidal properties. researchgate.net The neonicotinoids, for instance, are a major class of insecticides that feature a substituted pyridine ring.

The this compound scaffold can be chemically modified to produce novel insecticide candidates. The reactive iodine atom allows for the introduction of various functional groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of compounds for screening. The nitro group can also be chemically transformed, for example, by reduction to an amino group, which opens up further possibilities for derivatization.

Application in Coordination Chemistry

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting metal complex are highly dependent on the structure of the ligands.

Formation of Nitropyridine-Containing Ligands for Metal Complexes

Nitropyridine derivatives are effective ligands for a variety of metal ions. The nitrogen atom of the pyridine ring can coordinate to the metal center, and other functional groups on the ring can either participate in coordination or be used to tune the electronic properties of the resulting complex.

This compound can be used to synthesize more complex ligands. For example, the iodine atom can be replaced by other coordinating groups through substitution reactions. The resulting multidentate ligands can then form stable complexes with a range of transition metals. These metal complexes can have interesting catalytic, magnetic, or photophysical properties, with potential applications in materials science and catalysis. Research has demonstrated the synthesis of metal complexes using ligands derived from substituted pyridines, showcasing the versatility of this class of compounds in coordination chemistry. nih.gov

Radiolabeled Compounds for Medical Applications (e.g., PET Imaging)

Positron Emission Tomography (PET) is a powerful medical imaging technique that allows for the visualization and quantification of physiological processes in the body. nih.gov This is achieved by administering a molecule labeled with a positron-emitting radionuclide, known as a radiotracer. uq.edu.au

The presence of an iodine atom in this compound makes it a prime candidate for the development of radiolabeled imaging agents. Iodine has several radioisotopes that are suitable for nuclear imaging, including Iodine-123 for Single Photon Emission Computed Tomography (SPECT) and Iodine-124 for PET.

A radiolabeled version of this compound could be synthesized by replacing the stable iodine atom with a radioactive isotope, such as ¹²⁴I. This process, known as radioiodination, would produce a PET tracer that could be used to study the biodistribution and pharmacokinetics of this molecule or its derivatives in vivo. If a derivative of this compound is found to bind to a specific biological target, such as a receptor or enzyme associated with a disease, its radiolabeled version could be used as a diagnostic imaging agent for that disease. researchgate.net

Table 2: Relevant Radioisotopes of Iodine for Medical Imaging

| Isotope | Emission | Half-life | Imaging Modality |

| ¹²³I | Gamma | 13.22 hours | SPECT |

| ¹²⁴I | Positron | 4.18 days | PET |

| ¹³¹I | Beta, Gamma | 8.02 days | SPECT/Therapy |

Biological Activities and Structure Activity Relationship Sar Studies of Derivatives

Mechanistic Insights into Biological Activity

Derivatives of pyridine (B92270) and related nitrogen-containing heterocyclic compounds have demonstrated the ability to inhibit various enzymes crucial for the survival and proliferation of pathogens and cancer cells.

Urease Inhibition: Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. nih.gov Certain nitropyridine derivatives have been identified as potential urease inhibitors. For instance, a 5-nitropyridin-2-yl derivative of Meldrum's acid has shown inhibitory activity against urease with an IC50 value of 29.21 ± 0.98 μM. nih.gov The mechanism of inhibition often involves the interaction of the compound with the nickel ions in the active site of the enzyme. nih.gov

Other Enzyme Targets: Research has also explored the inhibition of other enzymes by pyridine derivatives. For example, some have been synthesized and evaluated as inhibitors of Janus kinase 2 (JAK2), a protein involved in signaling pathways that can contribute to cancer. nih.gov

The interaction with DNA is a key mechanism through which many anticancer agents exert their cytotoxic effects. Several studies have investigated the ability of pyridine-containing compounds to bind to and cleave DNA.

DNA Intercalation and Groove Binding: Certain quinazoline-based pyrimidodiazepines, which can be conceptually related to substituted pyridines, have been shown to interact with DNA. nih.govrsc.org For example, specific derivatives have been found to bind to calf thymus DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA, or by groove binding. rsc.org This interaction can disrupt DNA replication and transcription, leading to cell death.

DNA Cleavage: Some pyridine dicarboxamide derivatives, particularly when complexed with metal ions like copper(II), have demonstrated DNA cleavage activity. nih.gov These complexes can catalyze the hydrolysis of the phosphodiester backbone of DNA, leading to strand scission. nih.gov The efficiency of this cleavage is significantly enhanced by the cooperative action of the metal center and functional groups on the pyridine derivative. nih.gov

The antimicrobial properties of pyridine derivatives are attributed to several mechanisms that target essential cellular processes in microorganisms.

Ergosterol (B1671047) Biosynthesis Inhibition: Ergosterol is a vital component of fungal cell membranes, and its inhibition is a common mechanism for antifungal drugs. nih.gov Pyridine-pyrimidine hybrids containing a pyrazole (B372694) ring have been shown to inhibit ergosterol biosynthesis. nih.gov This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Molecular docking studies suggest that these compounds can interact with the active site of sterol 14-alpha demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov

Nucleophilic Attack by Intracellular Thiols: The electrophilic nature of some α,β-unsaturated ketones, such as 3,5-bis(benzylidene)-4-piperidones, makes them susceptible to nucleophilic attack by intracellular thiols. mdpi.com This reaction can deplete cellular levels of important thiols like glutathione, leading to oxidative stress and cell death.

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs.

Inhibition of Tubulin Polymerization: Certain derivatives of quinoxaline, a compound containing a pyrazine (B50134) ring which is related to pyridine, have been found to inhibit tubulin polymerization. researchgate.net This leads to the disruption of the microtubule network, causing cell cycle arrest in the G2/M phase and ultimately apoptosis. researchgate.netnih.gov Molecular docking studies have indicated that these compounds can bind to the colchicine (B1669291) binding site on β-tubulin. researchgate.net

Anticancer Activity and Structure-Activity Relationship (SAR)

The development of effective anticancer agents often relies on understanding the relationship between the chemical structure of a compound and its biological activity. mdpi.com Numerous studies have focused on synthesizing and evaluating pyridine derivatives for their cytotoxic effects against various cancer cell lines.

Structure-activity relationship (SAR) studies aim to identify which functional groups and structural modifications enhance the antiproliferative activity of pyridine derivatives.

Influence of Substituents: The type and position of substituents on the pyridine ring and associated structures have a significant impact on cytotoxicity. For example, in some series of naphthyridine derivatives, the presence of a methyl group at the C-6 position was found to be more potent than the reference compound colchicine in HeLa cells. nih.govnih.gov In another study on neocryptolepine (B1663133) derivatives, introducing an ester substituent at the C-9 position improved the anti-proliferative activity. researchgate.net

Effect of Aromatic and Heterocyclic Rings: The nature of the aromatic or heterocyclic rings attached to the core structure also plays a crucial role. For instance, some studies have shown that naphthyl-substituted derivatives exhibit significant anticancer activity. mdpi.com The introduction of a trifluoromethyl group into a thiazolo[4,5-d]pyrimidine (B1250722) structure has also been shown to improve bioavailability and anticancer activity. mdpi.com

Data on Cytotoxicity: The following table summarizes the cytotoxic activity of various pyridine-related derivatives against different cancer cell lines, illustrating the impact of structural modifications.

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 Value | Reference |

| Naphthyridine derivative (Compound 16) | HeLa (Cervical Cancer) | 0.7 µM | nih.gov |

| Naphthyridine derivative (Compound 16) | HL-60 (Leukemia) | 0.1 µM | nih.gov |

| Naphthyridine derivative (Compound 16) | PC-3 (Prostate Cancer) | 5.1 µM | nih.gov |

| Quinazoline-chalcone (14g) | K-562 (Leukemia) | 0.622 µM | nih.govrsc.org |

| Quinazoline-chalcone (14g) | RPMI-8226 (Leukemia) | < 1.81 µM | nih.govrsc.org |

| Quinazoline-chalcone (14g) | HCT-116 (Colon Cancer) | < 1.81 µM | nih.govrsc.org |

| Quinazoline-chalcone (14g) | LOX IMVI (Melanoma) | < 1.81 µM | nih.govrsc.org |

| Quinazoline-chalcone (14g) | MCF7 (Breast Cancer) | < 1.81 µM | nih.govrsc.org |

| 5-Nitropyridin-2-yl derivative | Urease Inhibition | 29.21 ± 0.98 μM | nih.gov |

| Thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 µM | mdpi.com |

| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 µM | mdpi.com |

| 3,4,5-MTS | MCF7 (Breast Cancer) | < 10 µM | nih.gov |

| 2,4,5-MTS | MCF7 (Breast Cancer) | < 10 µM | nih.gov |

Specific Targets and Pathways in Anticancer Activity

Derivatives of pyridine and related nitrogen heterocycles are a cornerstone in the development of new anticancer agents. While specific targets for derivatives of 2-Iodo-4-methyl-5-nitropyridine have not been extensively documented, the activities of analogous compounds provide a predictive framework for their potential mechanisms of action.

Nitropyridine derivatives have been identified as inhibitors of cytosolic thioredoxin reductase 1, an enzyme implicated in cancer therapy. mdpi.com Furthermore, the structurally related 2-amino-4-methyl-5-nitropyridine (B42881) serves as a precursor for the synthesis of AZD7648, a highly selective inhibitor of DNA-dependent protein kinase (DNA-PK). mdpi.com This suggests that derivatives of this compound could potentially be modified to target DNA repair pathways, a critical vulnerability in many cancers.

Other related heterocyclic structures have shown promise against various cancer-related targets. For instance, certain 4-anilinoquinazoline (B1210976) derivatives are known to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both crucial in tumor growth and angiogenesis. nih.gov Additionally, some pyrimidine (B1678525) derivatives have been investigated as potential topoisomerase II inhibitors and DNA intercalating agents, mechanisms that disrupt DNA replication in cancer cells. nih.gov

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of their substituents. The presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer activity, whereas halogen atoms and other bulky groups may decrease it. nih.gov

Table 1: Anticancer Activity of Related Pyridine and Quinazoline Derivatives

| Compound Class | Specific Derivative Example(s) | Target Cancer Cell Line(s) | Observed Activity (e.g., GI50, IC50) | Potential Target/Pathway |

| Quinazoline-Chalcone | Derivative 14g | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | GI50: 0.622–1.81 μM nih.gov | DNA Intercalation nih.gov |

| Pyrimidodiazepine | Derivative 16c | Various (10 cell lines) | 10-fold higher cytotoxicity than Doxorubicin nih.gov | DNA Groove Binding nih.gov |

| Pyrimidine Derivative | General | LoVo (Colon), MCF-7 (Breast), A549 (Lung) | General inhibitory activity nih.gov | Topoisomerase II, DNA Intercalation nih.gov |

| Nitropyridine Derivative | 2-amino-4-methyl-5-nitropyridine precursor | Not specified | Precursor to potent inhibitor mdpi.com | DNA-dependent protein kinase (DNA-PK) mdpi.com |

Antimicrobial and Antifungal Activity and SAR

The pyridine nucleus is a common feature in many antimicrobial and antifungal agents. The introduction of a nitro group, as seen in this compound, is often associated with enhanced activity.

Studies on nicotinic acid benzylidene hydrazide derivatives have shown that compounds bearing nitro substituents are among the most active against a panel of bacteria (S. aureus, B. subtilis, E. coli) and fungi (C. albicans, A. niger). mdpi.com Similarly, metal complexes containing nitropyridine ligands have demonstrated antimicrobial activity. mdpi.com The activity of these complexes against Gram-negative bacteria was found to be more pronounced than against Gram-positive bacteria. mdpi.com

Furthermore, the synthesis of pyridoxazinone derivatives from 3-hydroxy-2-nitropyridine (B88870) has yielded compounds with notable activity against Candida species and the bacterium E. faecalis. mdpi.com The structure-activity relationship in this class of compounds is influenced by the nature of the alkyl group. For instance, a derivative with an n-butyl group showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against several Candida strains. mdpi.com The presence of an iodine atom, as in iodo-quinoline derivatives, has also been shown to contribute to antimicrobial effects, particularly against S. epidermidis and C. parapsilosis. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Related Nitropyridine Derivatives

| Compound Class | Specific Derivative Example | Target Microorganism(s) | Activity (MIC) | Key Structural Feature(s) |

| Nicotinic acid benzylidene hydrazide | Nitro-substituted derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs mdpi.com | Nitro group mdpi.com |

| Pyridoxazinone | N-hydroxy-pyridoxazinone (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis, E. faecalis | 62.5 µg/mL (Candida), 7.8 µg/mL (E. faecalis) mdpi.com | Nitro group, N-hydroxy-pyridoxazinone core mdpi.com |

| Iodo-quinoline | Various derivatives | S. epidermidis, C. parapsilosis | Variable MIC values mdpi.com | Iodo-quinoline core mdpi.com |

Antiviral Activity and SAR

Pyridine and its derivatives are recognized for their potential as antiviral agents. mdpi.com While direct antiviral studies on this compound derivatives are not widely published, research on related structures provides valuable SAR insights.

Pyrimidine analogs, which share a heterocyclic nitrogen structure, have a long history in antiviral research. Compounds like 5-iodo-2'-deoxyuridine were among the first to show activity against orthopoxviruses. mdpi.com The antiviral efficacy of such nucleoside analogs is often linked to their phosphorylation by viral kinases. mdpi.com

More broadly, various pyrazole and pyrimidine derivatives have been evaluated against a wide range of RNA and DNA viruses. frontiersin.orgnih.gov The introduction of halogen atoms, such as chlorine and iodine, into these scaffolds can modulate their antiviral profile. osti.gov For example, 5-halo-5'-amino-2',5'-dideoxyuridine analogs have demonstrated activity against the herpes simplex virus. osti.gov The development of pyrimido[4,5-d]pyrimidines has also yielded compounds with potential antiviral applications. mdpi.com These findings suggest that the iodo- and nitro-moieties of this compound could serve as key pharmacophoric features in the design of novel antiviral compounds.

Anti-Neurodegenerative Activity and SAR

The application of this compound derivatives in the context of neurodegenerative diseases is an area with limited specific research. However, nitropyridines, in general, are utilized as precursors in the synthesis of molecules with potential anti-neurodegenerative properties. mdpi.com This indicates a foundational interest in this chemical class for CNS applications. The development of drugs for neurodegenerative disorders often focuses on agents that can cross the blood-brain barrier and modulate targets involved in neuroinflammation, oxidative stress, or protein aggregation. mdpi.com The physicochemical properties of this compound derivatives would need to be optimized to meet these demanding criteria.

Anticoccidial and Herbicidal Activity and SAR

The most promising and well-documented activities for nitropyridine derivatives lie in the agricultural sector, specifically as anticoccidial and herbicidal agents.

Anticoccidial Activity: Studies have shown that nitropyridine sulfonamides and carboxamides are active against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. nih.govnih.gov The position of the nitro and sulfonamide/carboxamide groups on the pyridine ring is crucial for activity. For instance, 2-nitro- and 3-nitropyridinecarboxamides were active, whereas 4-nitropyridinecarboxamides were not. nih.gov Optimal activity was often achieved with unsubstituted amides or small N-alkyl derivatives, indicating that bulky substituents may be detrimental. nih.gov